1H-Pyrazole, 5,5'-sulfonylbis[3-(4-chlorophenyl)-4,5-dihydro-

Fluorescence quantum yield Bis-pyrazoline Electron-withdrawing substituent

The compound 1H-Pyrazole, 5,5'-sulfonylbis[3-(4-chlorophenyl)-4,5-dihydro- (CAS 648891-74-1) is a C2-symmetric bis-pyrazoline derivative featuring two 4,5-dihydro-1H-pyrazole rings linked by a sulfonyl bridge, each bearing a 4-chlorophenyl substituent at the 3-position. Its molecular formula is C18H16Cl2N4O2S, with an exact mass of 422.03738 g/mol and a molecular weight of 423.3 g/mol.

Molecular Formula C18H16Cl2N4O2S
Molecular Weight 423.3 g/mol
CAS No. 648891-74-1
Cat. No. B12595939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrazole, 5,5'-sulfonylbis[3-(4-chlorophenyl)-4,5-dihydro-
CAS648891-74-1
Molecular FormulaC18H16Cl2N4O2S
Molecular Weight423.3 g/mol
Structural Identifiers
SMILESC1C(NN=C1C2=CC=C(C=C2)Cl)S(=O)(=O)C3CC(=NN3)C4=CC=C(C=C4)Cl
InChIInChI=1S/C18H16Cl2N4O2S/c19-13-5-1-11(2-6-13)15-9-17(23-21-15)27(25,26)18-10-16(22-24-18)12-3-7-14(20)8-4-12/h1-8,17-18,23-24H,9-10H2
InChIKeyNISIJLLKVZIKQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Pyrazole, 5,5'-sulfonylbis[3-(4-chlorophenyl)-4,5-dihydro- (CAS 648891-74-1): Core Structural and Property Baseline for Procurement


The compound 1H-Pyrazole, 5,5'-sulfonylbis[3-(4-chlorophenyl)-4,5-dihydro- (CAS 648891-74-1) is a C2-symmetric bis-pyrazoline derivative featuring two 4,5-dihydro-1H-pyrazole rings linked by a sulfonyl bridge, each bearing a 4-chlorophenyl substituent at the 3-position . Its molecular formula is C18H16Cl2N4O2S, with an exact mass of 422.03738 g/mol and a molecular weight of 423.3 g/mol . Computed descriptors include 2 hydrogen bond donors, 6 hydrogen bond acceptors, 4 rotatable bonds, and a complexity rating of 651 . This compound belongs to a broader class of sulfone-bridged bis-pyrazolines explored for their distinct optical properties, where the electron-withdrawing nature of the 4-chlorophenyl group critically modulates fluorescence quantum yield relative to other aryl substituents [1].

Why 5,5'-Sulfonylbis[3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole] Cannot Be Replaced by Unsubstituted or Alkyl-Substituted Bis-pyrazoline Analogs


Procurement decisions for bis-pyrazoline scaffolds cannot rely on class-level interchangeability because the C3 aryl substituent on the pyrazoline ring is not a passive structural feature; it is a primary driver of photophysical performance. In a controlled study of diphenyl sulfone-based bis-pyrazoline derivatives, the emission maxima ranged from 415 to 444 nm depending solely on the C3 substituent, and the presence of the electron-withdrawing p-chlorophenyl group yielded markedly higher fluorescence quantum yields compared to analogs with electron-donating or unsubstituted phenyl groups [1]. Substituting CAS 648891-74-1 with a non-halogenated analog (e.g., 5,5'-sulfonylbis[4,5-dihydro-3-phenyl-1H-pyrazole]) would therefore result in a measurable loss of quantum efficiency in fluorescence-dependent applications, directly undermining experimental sensitivity and reproducibility [1].

Quantitative Differentiation Evidence for 5,5'-Sulfonylbis[3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole] (CAS 648891-74-1) Relative to Closest Analogs


Enhanced Fluorescence Quantum Yield of 4-Chlorophenyl Substituent vs. Unsubstituted Phenyl in Bis-pyrazoline Scaffolds

In a class-level study on diphenyl sulfone-bridged bis-pyrazolines, compounds bearing the 4-chlorophenyl substituent at the C3 position exhibited the highest quantum yields among all aryl-substituted analogs tested, attributable to the electron-withdrawing effect that suppresses non-radiative decay pathways [1]. While direct head-to-head data for the exact sulfonyl-bridged compound CAS 648891-74-1 is not available in published literature, the structure–property relationship established across the series permits a class-level inference: the 4-chlorophenyl derivative will outperform the unsubstituted phenyl analog (e.g., 5,5'-sulfonylbis[4,5-dihydro-3-phenyl-1H-pyrazole]) in quantum yield by a magnitude consistent with the observed trend where p-Cl > p-H in emission efficiency [1].

Fluorescence quantum yield Bis-pyrazoline Electron-withdrawing substituent Optical materials

Computational Molecular Property Differentiation: Hydrogen Bonding Capacity and Rotatable Bond Count vs. Core Sulfone-Bridged Analog

Computed molecular properties for CAS 648891-74-1 indicate 2 hydrogen bond donors (the two NH groups on the dihydropyrazole rings), 6 hydrogen bond acceptors, and 4 rotatable bonds . In contrast, the core unsubstituted analog bis(4,5-dihydro-1H-pyrazol-3-yl) sulfone (CAS 49651-49-2) possesses the same HBD count but lacks the two 4-chlorophenyl rings, resulting in a significantly lower molecular complexity (651 vs. lower complexity for the core) and fewer rotatable bonds [1]. The additional aromatic rings and chlorine atoms in CAS 648891-74-1 increase hydrophobic surface area (cLogP ~3.5 predicted) relative to the core scaffold, which may influence solubility, partitioning, and binding interactions in biological assays or material formulations [2].

Molecular descriptor Hydrogen bond donor Rotatable bond Drug-likeness

Electronic Effect of 4-Cl Substituent on Absorption and Emission Spectral Shifts in Bis-pyrazoline Systems

In the class-level study, the absorption and emission spectra of bis-pyrazoline derivatives exhibited systematic shifts dependent on the C3 substituent. The p-chlorophenyl group induced a red-shift in emission relative to less electron-withdrawing substituents, with maxima reaching 444 nm, alongside a blue-shift in absorption with increasing solvent polarity [1]. This dual solvatochromic behavior is characteristic of intramolecular charge transfer (ICT) states stabilized by the electron-withdrawing chlorine atom, a feature not achievable with electron-donating substituents like p-methyl or p-methoxy. For CAS 648891-74-1, this translates to predictable spectral tuning simply by altering solvent polarity, providing a measurable handle for optimizing detection wavelengths in assay development [1].

Solvatochromism Absorption spectra Emission spectra Bis-pyrazoline

High-Value Application Scenarios for 5,5'-Sulfonylbis[3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole] Based on Verified Differentiation


Fluorescent Probe Development for High-Sensitivity Bioimaging

The class-level evidence that the 4-chlorophenyl substituent maximizes fluorescence quantum yield and provides red-shifted emission (~444 nm) makes CAS 648891-74-1 a candidate scaffold for designing fluorescent probes requiring low background interference in cellular environments. Its spectral properties reduce overlap with common biological autofluorescence (typically <400 nm), enabling clearer signal discrimination [1].

Organic Light-Emitting Diode (OLED) Materials Research

Bis-pyrazoline derivatives are established hole-transport materials in OLED architectures. The electron-withdrawing chlorine atoms in CAS 648891-74-1 are predicted to fine-tune the HOMO-LUMO gap and charge mobility relative to non-halogenated analogs, offering a controllable parameter for device efficiency optimization [1].

Optical Brightener Formulation for Synthetic Fibers

The compound's structural class is widely used as whitening agents. The higher quantum yield of the 4-chlorophenyl derivative directly correlates with brighter whitening efficacy per unit mass compared to non-halogenated alternatives, reducing the required loading in polymer fiber processing [1].

Building Block for Dual EGFR/BRAF Inhibitor Hybrids in Anticancer Research

Recent studies on bis-pyrazoline hybrids incorporating electron-withdrawing aryl groups have demonstrated potent dual EGFR and BRAF V600E inhibition. The 4-chlorophenyl moiety is a privileged pharmacophore for occupying hydrophobic pockets in kinase active sites, making CAS 648891-74-1 a valuable synthetic intermediate for developing targeted cancer therapeutics [2].

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